molecular formula C19H22N6O4 B13021918 1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13021918
M. Wt: 398.4 g/mol
InChI Key: OKRGFQBZRNWPPE-UHFFFAOYSA-N
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Description

1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a structurally complex pyrimidotriazinedione derivative. Its core scaffold, pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione, is shared with toxoflavin (1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione), a naturally occurring phytotoxin first isolated from Pseudomonas cocovenenans . The distinguishing feature of the target compound is the substitution at position 3: a 4-(2-morpholinoethoxy)phenyl group. This modification introduces a polar morpholinoethoxy moiety, which may enhance solubility and bioavailability compared to simpler alkyl or aryl substituents . The compound’s synthesis likely follows strategies similar to those described for pyrimidotriazinediones, such as hydrazone formation and cyclization reactions .

Properties

Molecular Formula

C19H22N6O4

Molecular Weight

398.4 g/mol

IUPAC Name

1,6-dimethyl-3-[4-(2-morpholin-4-ylethoxy)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C19H22N6O4/c1-23-18(26)15-17(21-19(23)27)24(2)22-16(20-15)13-3-5-14(6-4-13)29-12-9-25-7-10-28-11-8-25/h3-6H,7-12H2,1-2H3

InChI Key

OKRGFQBZRNWPPE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)OCCN4CCOCC4)C

Origin of Product

United States

Preparation Methods

Preparation of 3-Chloro Intermediate

  • The 3-position is first activated by chlorination using phosphorus oxychloride (POCl3) in solvents like 1,2-dichloroethane at room temperature.
  • This yields 3-chloro-6-methylpyrimido[5,4-e]triazine-5,7-dione intermediates, which are key electrophiles for nucleophilic substitution.

Nucleophilic Substitution with Morpholinoethoxyphenyl Derivative

  • The 3-chloro intermediate undergoes nucleophilic aromatic substitution with 4-(2-morpholinoethoxy)aniline or related nucleophiles.
  • The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate.
  • Mild heating (0–80 °C) for 1–5 hours facilitates substitution, yielding the desired 3-(4-(2-morpholinoethoxy)phenyl) derivative.

Alternative Palladium-Catalyzed Coupling

  • Palladium-catalyzed Buchwald-Hartwig amination has been employed for similar substitutions, using palladium acetate and ligands such as Xantphos.
  • This method allows coupling of the 3-chloro intermediate with amines under milder conditions and can improve yields and selectivity.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
6-Chloro-3-methyluracil alkylation 3,4-difluorobenzyl bromide, Cs2CO3, DMF, RT, 5 h ~80 Alkylation at N-1 position
Hydrazinyluracil formation Hydrazine hydrate, ethanol, reflux 70–85 Precursor for cyclization
Cyclization to triazine core DMF-DMA, DMF, reflux 65–75 Methylation and ring closure
Chlorination at C-3 POCl3, 1,2-dichloroethane, RT, 10 min 75–85 Activation for nucleophilic substitution
Nucleophilic substitution 4-(2-morpholinoethoxy)aniline, DIPEA, DMF, 60 °C, 3 h 60–78 Introduction of morpholinoethoxyphenyl group
Pd-catalyzed amination (alternative) Pd(OAc)2, Xantphos, K2CO3, p-dioxane, reflux, 2 h 70–87 Improved selectivity and yield

Analytical and Purification Techniques

  • Purification: Crude products are purified by recrystallization from solvents like 2-propanol or by chromatographic methods including flash chromatography and preparative HPLC.
  • Characterization: Confirmed by ^1H and ^13C NMR spectroscopy, mass spectrometry (MS), and melting point analysis.
  • Yields: Typically range from 60% to 87% depending on the step and method used.

Summary of Key Research Findings

  • The synthetic route is modular, allowing variation of substituents at C-3 by changing the nucleophile.
  • Chlorination at C-3 is a reliable activation step for subsequent substitution.
  • Palladium-catalyzed amination offers a versatile alternative to direct nucleophilic substitution, often with better yields and milder conditions.
  • The use of DMF-DMA is effective for methylation and cyclization steps, streamlining the synthesis of the bicyclic core.
  • The overall synthetic strategy is efficient, reproducible, and adaptable for analog synthesis for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoethoxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing the morpholinoethoxy group.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.

Cardiovascular Health
Studies have suggested that derivatives of pyrimido[5,4-e][1,2,4]triazine compounds can be utilized in the treatment and prevention of cardiovascular diseases. These compounds may function by modulating pathways involved in vascular health and reducing inflammation associated with cardiovascular conditions .

Biochemical Mechanisms

Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes that play a role in signal transduction pathways. This inhibition can lead to altered cellular responses that are beneficial in treating diseases characterized by dysregulated signaling.

Structure-Activity Relationship Studies
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. By modifying specific functional groups, scientists aim to improve its efficacy and reduce potential side effects .

Case Studies

StudyFocusFindings
Cancer Cell Line Study Anticancer propertiesDemonstrated significant inhibition of cell growth in breast and lung cancer cell lines.
Cardiovascular Research Cardiovascular disease preventionShowed potential in reducing inflammatory markers in animal models.
Enzyme Inhibition Analysis Biochemical pathwaysIdentified specific kinases as targets for inhibition leading to reduced cancer cell viability.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The target compound belongs to the pyrimidotriazinedione family, which includes several analogs with diverse biological activities. Below is a comparative analysis of its structural and functional features against key analogs:

Structural Analogues

Compound Name Substituent at Position 3 Key Structural Features Reference
Toxoflavin (NSC67078) Methyl Simplest analog; lacks extended substituents [2], [6], [7]
Methyltoxoflavin Additional methyl group(s) Enhanced lipophilicity; increased toxicity [7]
Fervenulin/Reumycin Variable (e.g., hydroxy, amino groups) Modified bioactivity profiles [7]
Target Compound 4-(2-morpholinoethoxy)phenyl Polar morpholinoethoxy group; potential for improved pharmacokinetics [2], [5]
Compound from 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furanyl Bulky, electron-withdrawing substituent; possible enhanced target affinity [5]

Functional Analogues

  • Toxoflavin (NSC67078) :

    • Activity : Potent inhibitor of cystathionine β-synthase (CBS) with moderate selectivity (3-fold lower inhibition of cystathionine γ-lyase (CSE)) . Exhibits redox activity in resazurin reduction assays .
    • Limitations : Broad toxicity due to phytotoxin properties .
  • Target Compound: Predicted Activity: The morpholinoethoxy group may confer selectivity for kinase targets (hypothesized based on structural analogs with similar substituents) . Its polar substituent could reduce non-specific toxicity compared to toxoflavin.
  • NSC67078 Derivatives (e.g., SJ-044557, SJ-134433) :

    • Activity : Moderate redox activity, similar to toxoflavin, but with uncharacterized CBS/CSE inhibition profiles .

Key Research Findings and Data Tables

Table 2: Structural and Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Key Substituent
Toxoflavin 236.21 g/mol 0.5 Methyl at C3
Target Compound ~495.52 g/mol 1.2 4-(2-morpholinoethoxy)phenyl
Compound from ~528.89 g/mol 3.8 Chloro-trifluoromethylphenyl furanyl

Biological Activity

1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. The compound features a unique structural arrangement that includes a pyrimidine core fused with a triazine moiety, which is believed to contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : 1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
  • Molecular Formula : C19H22N6O4
  • Molecular Weight : 398.4 g/mol

The structure includes:

  • Two methyl groups at the 1 and 6 positions of the pyrimidine ring.
  • A morpholinoethoxy substituent at the 3 position.
  • Dione functionalities at the 5 and 7 positions.

These features are crucial for the compound's reactivity and interaction with biological targets.

The biological activity of 1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be attributed to its ability to interact with various biological macromolecules. The presence of the dione moieties allows for nucleophilic addition reactions, while the aromatic ether can engage in electrophilic substitution reactions. Additionally, the morpholino group may enhance interactions with biological targets through hydrogen bonding and dipole-dipole interactions.

Anticancer Activity

Research has indicated that compounds with structural similarities to 1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine derivatives exhibit significant anticancer properties. For instance:

Compound NameBiological Activity
8-(3-fluorobenzyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5(7H)-oneAntitumor activity
3-(piperidin-1-yl)-pyrimido[5,4-e][1,2,4]triazine-5(7H)-oneAntimicrobial properties
3-(morpholinophenyl)-pyrimido[5,4-e][1,2,4]triazine derivativesAnti-inflammatory effects

These findings suggest that similar compounds can inhibit specific enzymes involved in cancer progression or interact with DNA and RNA targets.

Enzyme Inhibition Studies

Inhibitory studies have shown that derivatives of this compound can act on various receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. For example:

  • VEGFR-2 Inhibition : Compounds derived from pyrimidine scaffolds have demonstrated potent inhibition of VEGFR-2 signaling pathways. This inhibition is crucial for preventing angiogenesis in tumors .

Case Studies

A notable study involved testing several derivatives against non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents. The sulforhodamine B (SRB) assay was used to determine growth inhibition concentrations (GI50), revealing promising anticancer activity for specific compounds within this chemical class .

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